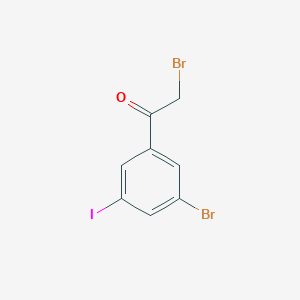
2,3'-Dibromo-5'-iodoacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’-Dibromo-5’-iodoacetophenone is a halogenated acetophenone derivative characterized by the presence of bromine and iodine atoms on its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Dibromo-5’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method is the bromination of 2-hydroxy-3,5-diiodoacetophenone in acetic acid at elevated temperatures (70-80°C) under light irradiation . Another approach involves the reaction of bromine with 4-hydroxy-3,5-diiodoacetophenone in boiling chloroform .
Industrial Production Methods
Industrial production methods for 2,3’-Dibromo-5’-iodoacetophenone are not well-documented in the literature. the general principles of halogenation reactions and the use of appropriate solvents and catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2,3’-Dibromo-5’-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The carbonyl group in acetophenone derivatives can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted acetophenone derivatives with various functional groups.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Oxidation and Reduction Reactions: Carboxylic acids or alcohols, respectively.
Scientific Research Applications
2,3’-Dibromo-5’-iodoacetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3’-Dibromo-5’-iodoacetophenone involves its reactivity due to the presence of electron-withdrawing halogen atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-iodoacetophenone: Another halogenated acetophenone derivative with similar reactivity and applications.
2,4-Dibromoacetophenone: A related compound with two bromine atoms, used in similar types of chemical reactions.
2-Bromo-4’-methylacetophenone: A brominated acetophenone with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2,3’-Dibromo-5’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and potential for diverse applications in organic synthesis and material science.
Biological Activity
2,3'-Dibromo-5'-iodoacetophenone is a halogenated acetophenone derivative notable for its unique combination of bromine and iodine substituents. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C9H6Br2I O
- Molecular Weight : 403.84 g/mol
- Structure : The compound features a phenyl ring with a carbonyl group, making it a derivative of acetophenone.
The biological activity of this compound is largely attributed to the presence of halogen atoms, which enhance the electrophilicity of the carbonyl carbon. This increased reactivity allows the compound to participate in various biochemical interactions that can lead to significant biological effects. The halogens facilitate nucleophilic attacks on biomolecules such as proteins and nucleic acids, potentially modifying their function and activity.
Antimicrobial Activity
Research indicates that halogenated acetophenones exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The compound has been evaluated using various assays to determine its efficacy in inducing cell death through apoptosis or cell cycle arrest. For instance, cytotoxicity assays using MTT or colony-forming assays have shown promising results in tumor cell lines, indicating its potential as an anticancer agent .
Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of this compound utilized several human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated for different cell types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .
Mechanistic Studies
Further investigation into the mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in treated cells, leading to oxidative stress and subsequent apoptosis. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment, underscoring the compound's potential as an anticancer therapeutic.
Properties
Molecular Formula |
C8H5Br2IO |
|---|---|
Molecular Weight |
403.84 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2IO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 |
InChI Key |
SCSPVQNYEXGFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















